molecular formula C14H14N2O2 B11942795 O-(N-(1-Naphthyl)carbamoyl)acetone oxime CAS No. 60234-33-5

O-(N-(1-Naphthyl)carbamoyl)acetone oxime

Cat. No.: B11942795
CAS No.: 60234-33-5
M. Wt: 242.27 g/mol
InChI Key: RMQOCXBLFNWALP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(N-(1-Naphthyl)carbamoyl)acetone oxime typically involves the reaction of 1-naphthyl isocyanate with acetone oxime under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

O-(N-(1-Naphthyl)carbamoyl)acetone oxime can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines .

Scientific Research Applications

O-(N-(1-Naphthyl)carbamoyl)acetone oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of O-(N-(1-Naphthyl)carbamoyl)acetone oxime involves its interaction with specific molecular targets. The oxime group can participate in various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

60234-33-5

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(propan-2-ylideneamino) N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C14H14N2O2/c1-10(2)16-18-14(17)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3,(H,15,17)

InChI Key

RMQOCXBLFNWALP-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC=CC2=CC=CC=C21)C

Origin of Product

United States

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